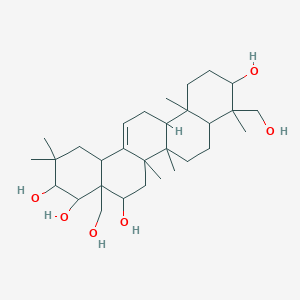







|
REACTION_CXSMILES
|
C/C=C(/C([O:7][C@@H:8]1[C:69]([CH3:71])([CH3:70])[CH2:68][CH:67]2[C@@:10]([CH2:74][OH:75])([C@H:11]([OH:73])[CH2:12][C@@:13]3([CH3:72])[C@:18]4([CH3:66])[CH2:19][CH2:20][CH:21]5[C@:26]([CH2:28][OH:29])([CH3:27])[CH:25]([O:30][C@@H]6O[C@H](C(O)=O)[C@@H](O[C@@H]7O[C@H](CO)[C@@H](O)[C@H](O)[C@H]7O)[C@H](O)[C@H]6O[C@@H]6O[C@H](CO)[C@@H](O)[C@H](O)[C@H]6O)[CH2:24][CH2:23][C@:22]5([CH3:65])[CH:17]4[CH2:16][CH:15]=[C:14]32)[C@H:9]1[O:76]C(C)=O)=O)\C.C/C=C(\C(O[C@@H:87]1[C:148](C)([CH3:149])[CH2:147][CH:146]2[C@@:89](CO)([C@H:90]([OH:152])[CH2:91][C@@:92]3([CH3:151])[C@:97]4([CH3:145])[CH2:98][CH2:99][CH:100]5[C@:105]([CH2:107][OH:108])([CH3:106])[CH:104]([O:109][C@@H]6O[C@H](C(O)=O)[C@@H](O[C@@H]7O[C@H](CO)[C@@H](O)[C@H](O)[C@H]7O)[C@H](O)[C@H]6O[C@@H]6O[C@H](CO)[C@@H](O)[C@H](O)[C@H]6O)[CH2:103][CH2:102][C@:101]5([CH3:144])[CH:96]4[CH2:95][CH:94]=[C:93]32)[C@H:88]1[O:155]C(C)=O)=O)/C.Cl.[CH2:160]([OH:162])[CH3:161]>>[CH3:70][C:69]1([CH3:71])[CH:8]([OH:7])[CH:9]([OH:76])[C:10]2([CH2:74][OH:75])[CH:67]([C:14]3[C:13]([CH3:72])([CH2:12][CH:11]2[OH:73])[C:18]2([CH3:66])[CH:17]([C:22]4([CH3:65])[CH:21]([CH2:20][CH2:19]2)[C:26]([CH2:28][OH:29])([CH3:27])[CH:25]([OH:30])[CH2:24][CH2:23]4)[CH2:16][CH:15]=3)[CH2:68]1.[CH3:144][C@@:101]12[C@H:96]3[CH2:95][CH:94]=[C:93]4[C@@H:146]5[CH2:147][C:148]([CH3:149])([CH3:87])[C@@H:161]6[O:152][C@@H:90]([C@@:89]5([CH2:88][OH:155])[C@H:160]6[OH:162])[CH2:91][C@@:92]4([CH3:151])[C@:97]3([CH3:145])[CH2:98][CH2:99][C@H:100]1[C@:105]([CH2:107][OH:108])([CH3:106])[C@@H:104]([OH:109])[CH2:103][CH2:102]2 |f:0.1|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C2CC1(C)C)C)O)CO)OC(=O)C.C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C2CC1(C)C)C)O)CO)OC(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the separation of the intermediate, and its subsequent hydrolysis under basic conditions with potassium hydroxide in methanol
|
|
Type
|
CUSTOM
|
|
Details
|
The hydrolysis products were separated by chromatography on silica gel
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)O)C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]5[C@@]6([C@H]4CC([C@@H]([C@@H]6O)O5)(C)C)CO)C)C)(C)CO)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |







|
REACTION_CXSMILES
|
C/C=C(/C([O:7][C@@H:8]1[C:69]([CH3:71])([CH3:70])[CH2:68][CH:67]2[C@@:10]([CH2:74][OH:75])([C@H:11]([OH:73])[CH2:12][C@@:13]3([CH3:72])[C@:18]4([CH3:66])[CH2:19][CH2:20][CH:21]5[C@:26]([CH2:28][OH:29])([CH3:27])[CH:25]([O:30][C@@H]6O[C@H](C(O)=O)[C@@H](O[C@@H]7O[C@H](CO)[C@@H](O)[C@H](O)[C@H]7O)[C@H](O)[C@H]6O[C@@H]6O[C@H](CO)[C@@H](O)[C@H](O)[C@H]6O)[CH2:24][CH2:23][C@:22]5([CH3:65])[CH:17]4[CH2:16][CH:15]=[C:14]32)[C@H:9]1[O:76]C(C)=O)=O)\C.C/C=C(\C(O[C@@H:87]1[C:148](C)([CH3:149])[CH2:147][CH:146]2[C@@:89](CO)([C@H:90]([OH:152])[CH2:91][C@@:92]3([CH3:151])[C@:97]4([CH3:145])[CH2:98][CH2:99][CH:100]5[C@:105]([CH2:107][OH:108])([CH3:106])[CH:104]([O:109][C@@H]6O[C@H](C(O)=O)[C@@H](O[C@@H]7O[C@H](CO)[C@@H](O)[C@H](O)[C@H]7O)[C@H](O)[C@H]6O[C@@H]6O[C@H](CO)[C@@H](O)[C@H](O)[C@H]6O)[CH2:103][CH2:102][C@:101]5([CH3:144])[CH:96]4[CH2:95][CH:94]=[C:93]32)[C@H:88]1[O:155]C(C)=O)=O)/C.Cl.[CH2:160]([OH:162])[CH3:161]>>[CH3:70][C:69]1([CH3:71])[CH:8]([OH:7])[CH:9]([OH:76])[C:10]2([CH2:74][OH:75])[CH:67]([C:14]3[C:13]([CH3:72])([CH2:12][CH:11]2[OH:73])[C:18]2([CH3:66])[CH:17]([C:22]4([CH3:65])[CH:21]([CH2:20][CH2:19]2)[C:26]([CH2:28][OH:29])([CH3:27])[CH:25]([OH:30])[CH2:24][CH2:23]4)[CH2:16][CH:15]=3)[CH2:68]1.[CH3:144][C@@:101]12[C@H:96]3[CH2:95][CH:94]=[C:93]4[C@@H:146]5[CH2:147][C:148]([CH3:149])([CH3:87])[C@@H:161]6[O:152][C@@H:90]([C@@:89]5([CH2:88][OH:155])[C@H:160]6[OH:162])[CH2:91][C@@:92]4([CH3:151])[C@:97]3([CH3:145])[CH2:98][CH2:99][C@H:100]1[C@:105]([CH2:107][OH:108])([CH3:106])[C@@H:104]([OH:109])[CH2:103][CH2:102]2 |f:0.1|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C/C=C(\C)/C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C2CC1(C)C)C)O)CO)OC(=O)C.C/C=C(/C)\C(=O)O[C@H]1[C@@H]([C@@]2([C@@H](C[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC([C@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C2CC1(C)C)C)O)CO)OC(=O)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the separation of the intermediate, and its subsequent hydrolysis under basic conditions with potassium hydroxide in methanol
|
|
Type
|
CUSTOM
|
|
Details
|
The hydrolysis products were separated by chromatography on silica gel
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC(C2(C(C1O)O)CO)O)C)C)(C)CO)O)C)C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]5[C@@]6([C@H]4CC([C@@H]([C@@H]6O)O5)(C)C)CO)C)C)(C)CO)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |